molecular formula C8H6N2O B1604643 1,5-Naphthyridine N-(1)-oxide CAS No. 27305-48-2

1,5-Naphthyridine N-(1)-oxide

Cat. No.: B1604643
CAS No.: 27305-48-2
M. Wt: 146.15 g/mol
InChI Key: AYLMBHYYHDDFAT-UHFFFAOYSA-N
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Description

1,5-Naphthyridine N-(1)-oxide: is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings The N-(1)-oxide derivative introduces an oxygen atom bonded to the nitrogen at the first position, which significantly alters its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Naphthyridine N-(1)-oxide typically involves the oxidation of 1,5-naphthyridine. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst, such as acetic acid or a transition metal complex. The reaction is usually carried out under mild conditions, with the temperature maintained around 50-60°C to ensure optimal yield.

Another method involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA), which can effectively oxidize the nitrogen atom in the naphthyridine ring to form the N-oxide derivative. This reaction is typically performed at room temperature and requires careful control of the reaction time to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine N-(1)-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at other positions on the naphthyridine ring, leading to the formation of poly-oxidized derivatives.

    Reduction: The N-oxide group can be reduced back to the parent 1,5-naphthyridine using reducing agents such as zinc dust in acetic acid or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracetic acid, m-chloroperbenzoic acid.

    Reduction: Zinc dust, catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Poly-oxidized naphthyridine derivatives.

    Reduction: 1,5-Naphthyridine.

    Substitution: Halogenated, nitrated, and sulfonated naphthyridine derivatives.

Scientific Research Applications

Biological Applications

  • Antiproliferative Activity
    • Compounds based on 1,5-naphthyridine have shown notable antiproliferative effects against various cancer cell lines. For instance, derivatives have been tested against human HL-60 and HeLa cells, demonstrating cytotoxicity comparable to established chemotherapeutics like amsacrine .
  • Antimicrobial Properties
    • Research indicates that 1,5-naphthyridine derivatives possess antibacterial and antiparasitic activities. Notably, certain fused naphthyridines exhibit significant activity against Plasmodium falciparum and Plasmodium vivax, the causative agents of malaria .
  • Central Nervous System Effects
    • These compounds are also investigated for their potential in treating central nervous system disorders. Their ability to inhibit specific enzymes related to neurodegenerative diseases has been a focus of recent studies .
  • Anti-inflammatory and Antiviral Activities
    • The anti-inflammatory properties of 1,5-naphthyridine derivatives have been documented, with some compounds showing efficacy in reducing inflammation in animal models. Additionally, antiviral activities have been noted against various viral pathogens .

Chemical Applications

  • Ligands in Coordination Chemistry
    • 1,5-Naphthyridine derivatives serve as effective ligands in the formation of metal complexes. These complexes are utilized in catalysis and as sensors due to their ability to stabilize metal ions .
  • Organic Light-Emitting Diodes (OLEDs)
    • The optoelectronic properties of 1,5-naphthyridine derivatives make them suitable for use in OLEDs and other semiconductor applications. Their ability to act as n-type semiconductors has been explored in various studies .
  • Synthesis of Functional Materials
    • These compounds are employed in the synthesis of advanced materials, including solar cells and sensors. Their versatility allows for modifications that enhance their functional properties in electronic applications .

Data Tables

Application AreaSpecific Activity/UseReference
AntiproliferativeCytotoxicity against HL-60 and HeLa cells
AntimicrobialActivity against Plasmodium species
CNS DisordersEnzyme inhibition related to neurodegeneration
Anti-inflammatoryReduction of inflammation in animal models
Coordination ChemistryLigands for metal complex formation
OLEDsN-type semiconductor properties

Case Studies

  • Case Study on Antiproliferative Activity
    • A study evaluated a series of 1,5-naphthyridine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their activity, suggesting a structure-activity relationship that could guide future drug design .
  • Case Study on Antimicrobial Efficacy
    • Research conducted on fused naphthyridines revealed potent antimicrobial activity against Gram-positive bacteria compared to Gram-negative strains. This highlights the potential for developing new antibiotics from these compounds .
  • Case Study on Material Science Applications
    • Investigations into the use of 1,5-naphthyridine derivatives in OLED technology demonstrated improved efficiency when incorporated into device architectures, paving the way for advancements in organic electronics .

Mechanism of Action

The mechanism of action of 1,5-Naphthyridine N-(1)-oxide involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects, as ROS can cause oxidative damage to cellular components.

Comparison with Similar Compounds

1,5-Naphthyridine N-(1)-oxide can be compared with other naphthyridine derivatives, such as:

    1,6-Naphthyridine N-(1)-oxide: Similar structure but with the nitrogen atoms positioned differently. This difference can lead to variations in reactivity and biological activity.

    1,7-Naphthyridine N-(1)-oxide: Another isomer with distinct chemical properties and applications.

    1,8-Naphthyridine N-(1)-oxide: Known for its unique electronic properties, making it useful in material science.

Biological Activity

1,5-Naphthyridine N-(1)-oxide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from a variety of scientific sources.

Chemical Structure and Properties

This compound is characterized by a fused ring system containing nitrogen atoms, which contributes to its unique chemical reactivity and biological activity. Its CAS number is 27305-48-2, and it exhibits properties typical of naphthyridine derivatives, including potential interactions with various biological targets.

Biological Activities

The compound has been studied for several biological activities:

  • Antibacterial Activity : this compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies indicate that specific substitutions at the C-2 and C-7 positions enhance its antibacterial efficacy by targeting bacterial DNA gyrase and topoisomerase IV, making it a promising candidate for new antibacterial agents .
  • Antiproliferative Effects : Research has demonstrated that this compound possesses antiproliferative activity against various cancer cell lines. It is believed to disrupt cell cycle progression and induce apoptosis in cancer cells .
  • Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral effects, although more research is needed to elucidate its mechanisms of action against viral pathogens .
  • Anti-inflammatory Effects : The compound has also been investigated for its potential to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in DNA replication or repair processes in bacteria and cancer cells. Additionally, it can modulate receptor activity in inflammatory pathways. The exact mechanisms are still under investigation but are thought to involve:

  • Enzyme Inhibition : Targeting bacterial topoisomerases.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells.
  • Receptor Modulation : Affecting neurotransmitter systems in inflammation .

Case Studies

Several studies highlight the effectiveness of this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the compound against a panel of bacterial strains, revealing potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain structural modifications significantly enhanced antibacterial potency while minimizing cytotoxicity towards human cells .

Case Study 2: Cancer Cell Lines

In vitro tests on various cancer cell lines showed that this compound inhibited cell proliferation with IC50 values in the micromolar range. The study suggested that the compound induces apoptosis through caspase activation pathways .

Case Study 3: Anti-inflammatory Activity

Research demonstrated that the compound reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in treating autoimmune diseases .

Data Summary Table

Biological ActivityObservationsReferences
AntibacterialEffective against MRSA; inhibits topoisomerases
AntiproliferativeInduces apoptosis in cancer cell lines
AntiviralPreliminary antiviral activity noted
Anti-inflammatoryReduces cytokine production

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1,5-Naphthyridine N-(1)-oxide and its derivatives?

Answer: this compound is typically synthesized via Skraup-like reactions starting from 2-pyridinamine derivatives. Deoxygenation using phosphorus trichloride (PCl₃) or hydrogenation can yield 1,5-naphthyridine . Halogenation via the Meisenheimer reaction with phosphoryl chloride (POCl₃) produces chlorinated derivatives (e.g., 2-chloro-, 3-chloro-, and 4-chloro-1,5-naphthyridine), with regioselectivity influenced by reaction conditions . Optimization of reaction parameters (e.g., temperature, reagent addition order) is critical to minimize byproducts .

Q. How does the N-oxide group influence the reactivity and regioselectivity of 1,5-naphthyridine?

Answer: The N-oxide group enhances nucleophilicity at position 4 of the naphthyridine ring, directing electrophilic substitution (e.g., chlorination) to this site. This contrasts with non-oxidized derivatives, where reactivity is distributed differently. Computational studies suggest this is due to electronic effects, where the N-oxide stabilizes transition states at position 4 . Such regioselectivity is pivotal for designing functionalized derivatives for medicinal chemistry .

Q. What analytical techniques are recommended for characterizing 1,5-naphthyridine derivatives?

Answer: Gas chromatography (GC) and NMR spectroscopy are standard for analyzing reaction mixtures and resolving structural isomers (e.g., distinguishing 2-chloro vs. 4-chloro derivatives) . X-ray crystallography confirms binding modes in metal complexes , while computational methods (e.g., DFT/B3LYP) predict tautomeric stability and solvent effects . Mass spectrometry and HPLC ensure purity assessment, especially for bioactive derivatives like RepSox .

Q. What are the key stability considerations for this compound under experimental conditions?

Answer: The compound is light-sensitive and prone to decomposition under direct sunlight. Storage in dark, inert environments (e.g., -20°C under argon) is advised. Reactivity with strong oxidizers necessitates careful handling, and decomposition products may include CO, CO₂, and NOx . Solvent choice (e.g., DMSO or ethanol) impacts solubility and stability during biological assays .

Q. How has this compound contributed to advancements in heterocyclic chemistry?

Answer: Historically, its synthesis marked progress in pyridine annulation strategies, enabling access to diverse naphthyridine scaffolds . Its role in studying electrophilic substitution mechanisms has informed broader heterocyclic reactivity principles . Derivatives like RepSox highlight its utility in medicinal chemistry, particularly as TGF-β inhibitors .

Advanced Research Questions

Q. What mechanistic insights explain the variable yields of chlorinated derivatives in Meisenheimer reactions?

Answer: The reaction of this compound with POCl₃ produces a mixture of 2-, 3-, and 4-chloro derivatives. Product distribution depends on temperature and reagent addition order:

  • Without cooling : Higher yields of 3-chloro- (7.5%) and parent naphthyridine (3.5%) due to thermal decomposition .
  • With cooling : Reduced byproducts (3-chloro: 3%, parent: 0.5%) but retained 2- and 4-chloro dominance (43% and 34%, respectively) .
    Mechanistically, chlorination occurs via σ-adduct intermediates, with steric and electronic factors favoring position 4 .

Q. How do computational methods predict tautomer stability in 4,8-dioxygenated 1,5-naphthyridine derivatives?

Answer: DFT/B3LYP calculations with the PCM solvent model show that the DN1 tautomer (O-atoms at positions 4 and 8) is most stable in both gas and solution phases. Electron-withdrawing groups (e.g., -CF₃) stabilize DN1 further, while electron-donating groups (e.g., -CH₃) reduce the energy gap between tautomers. Solvent polarity amplifies these effects, altering dipole moments and charge distribution .

Q. What strategies enhance regioselective functionalization of this compound?

Answer:

  • Directed metalation : Use of lithiation or palladium-catalyzed cross-coupling to install substituents at specific positions .
  • Protecting groups : Blocking reactive sites (e.g., 2-position) prior to halogenation or amination .
  • Solvent engineering : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at position 4 .

Q. How can contradictory data on reaction yields be resolved in chlorination studies?

Answer: Discrepancies arise from variations in work-up protocols (e.g., hydrolysis of intermediates) and analytical methods. For example, GC quantifies major products accurately, while NMR may overlook trace components . Standardizing reaction conditions (e.g., POCl₃ purity, inert atmosphere) and employing orthogonal techniques (GC-MS, HPLC) improves reproducibility .

Q. What structural features of 1,5-naphthyridine derivatives correlate with TGF-β inhibitory activity?

Answer: RepSox (2-[3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine) inhibits ALK5 (TGF-β type I receptor) with IC₅₀ = 4–6 nM. Key features include:

  • Pyrazole-pyridine motif : Essential for binding to the ATP pocket .
  • Naphthyridine core : Enhances selectivity over p38 MAP kinase .
    Structure-activity relationship (SAR) studies show that substituents at position 7 (e.g., -CF₃) improve potency but reduce solubility .

Properties

IUPAC Name

1-oxido-1,5-naphthyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-10-6-2-3-7-8(10)4-1-5-9-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLMBHYYHDDFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=[N+]2[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320812
Record name 1-Oxo-1lambda~5~-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27305-48-2
Record name NSC364754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Oxo-1lambda~5~-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-CPBA (1.2 g, 6.91 mmol) was added in 3 portions (after every 3 h) to a solution of 1,5-naphthyridine (1.0 g, 7.68 mmol) in dry DCM (60 ml). After completion of the reaction, the mixture was concentrated in vacuo. The crude residue was purified by column chromatography with DCM/MeOH (98:2) as the eluent to get title compound (0.85 g, 76%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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